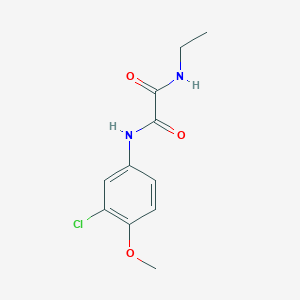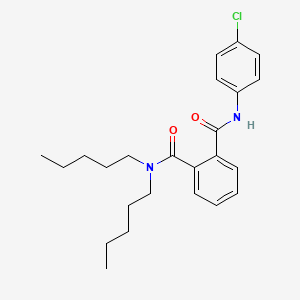
5-pentyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-pentyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. This compound is also known as Thioflavin T, and it belongs to the class of heterocyclic compounds. In
作用機序
The mechanism of action of 5-pentyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves its ability to bind to amyloid fibrils and other beta-sheet-rich aggregates. This binding leads to an increase in fluorescence intensity, which can be detected by various imaging techniques. Thioflavin T is also known to induce the formation of amyloid fibrils in vitro, making it a useful tool for studying the kinetics of fibril formation.
Biochemical and Physiological Effects:
5-pentyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have minimal toxicity in vitro and in vivo. However, its effects on biological systems are not well understood, and further research is needed to determine its potential side effects.
実験室実験の利点と制限
One of the primary advantages of using 5-pentyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its high sensitivity and selectivity for amyloid fibrils. Thioflavin T is also relatively inexpensive and easy to use, making it a popular choice for researchers studying protein aggregation. However, its limitations include its potential to induce fibril formation and its limited ability to detect non-fibrillar aggregates.
将来の方向性
There are several future directions for the use of 5-pentyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in scientific research. One area of interest is the development of new fluorescent probes that can detect non-fibrillar protein aggregates. Another potential application is the use of Thioflavin T as a therapeutic agent for the treatment of amyloid-related diseases. Finally, further research is needed to determine the potential side effects of using this compound in biological systems.
Conclusion:
In conclusion, 5-pentyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a versatile compound that has numerous applications in scientific research. Its ability to selectively bind to amyloid fibrils makes it a useful tool for studying protein aggregation, and its potential therapeutic applications make it an exciting area of research. However, further studies are needed to fully understand its mechanism of action and potential side effects in biological systems.
合成法
The synthesis of 5-pentyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is typically carried out through the reaction of 2-thioxo-4,6(1H,5H)-pyrimidinedione with an aryl aldehyde in the presence of a base. This reaction leads to the formation of a yellow-colored powder, which is the pure form of Thioflavin T.
科学的研究の応用
5-pentyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is in the study of amyloid fibrils, which are protein aggregates that are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Thioflavin T is used as a fluorescent probe to detect the presence of amyloid fibrils in biological samples.
特性
IUPAC Name |
5-pentyl-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-2-3-5-10-12-13(18)16-15(20)17(14(12)19)11-8-6-4-7-9-11/h4,6-9,12H,2-3,5,10H2,1H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTWBEVPRBMORK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(=O)NC(=S)N(C1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pentyl-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5'-sulfonylbis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5037603.png)
![N-[3-(1-hydroxyethyl)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5037611.png)
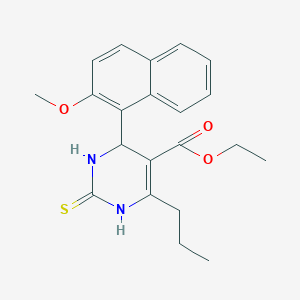

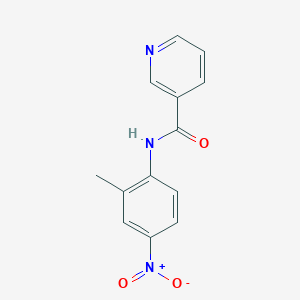
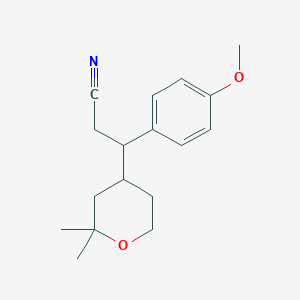

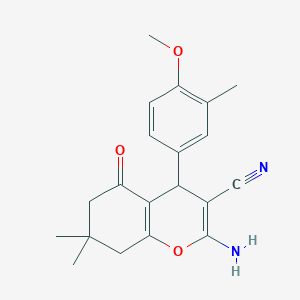
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5037650.png)
![(3S*)-1-isobutyl-3-methyl-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5037658.png)
![1-(4-biphenylyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B5037660.png)
![4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5037669.png)
